1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes both aromatic and non-aromatic components, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde with hydrazine . This reaction yields the desired compound through a series of steps that include the formation of an N-oxide and subsequent oxidation to produce the exo-6,7-epoxy derivative . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to revert oxidized forms back to the parent compound.
Common reagents used in these reactions include MCPBA for oxidation and hydrazine for the initial synthesis . Major products formed from these reactions include N-oxides, epoxides, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine has several applications in scientific research:
Chemistry: The compound is used as a model system for studying fused ring systems and their reactivity.
Biology: It may be investigated for potential biological activities, including interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic applications, such as antitumor or antimicrobial properties, is ongoing.
Wirkmechanismus
The mechanism by which 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications .
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine can be compared to other similar compounds, such as:
5,8-Dihydro-5,8-methanophthalazine: Lacks the diphenyl substitution, making it less complex and potentially less reactive.
6,7-Epoxy-5,6,7,8-tetrahydro-5,8-methanophthalazine:
The uniqueness of this compound lies in its diphenyl substitution, which enhances its chemical reactivity and potential for various applications.
Eigenschaften
CAS-Nummer |
203982-88-1 |
---|---|
Molekularformel |
C21H16N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3,6-diphenyl-4,5-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C21H16N2/c1-3-7-14(8-4-1)20-18-16-11-12-17(13-16)19(18)21(23-22-20)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChI-Schlüssel |
FZEUJQLOXAQMME-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3=C2C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.